N-[3-(3,4-dichlorophenoxy)propyl]-3-methoxypropan-1-amine;oxalic acid
Overview
Description
N-[3-(3,4-dichlorophenoxy)propyl]-3-methoxypropan-1-amine;oxalic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a dichlorophenoxy group, a methoxypropanamine moiety, and an oxalic acid component. The combination of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3,4-dichlorophenoxy)propyl]-3-methoxypropan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichlorophenol and 3-chloropropylamine as the primary starting materials.
Etherification: 3,4-dichlorophenol is reacted with 3-chloropropylamine in the presence of a base such as sodium hydroxide to form N-[3-(3,4-dichlorophenoxy)propyl]amine.
Methoxylation: The resulting product is then subjected to methoxylation using methanol and a suitable catalyst to introduce the methoxy group, yielding N-[3-(3,4-dichlorophenoxy)propyl]-3-methoxypropan-1-amine.
Oxalic Acid Addition: Finally, the compound is treated with oxalic acid to form the oxalate salt, resulting in the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3,4-dichlorophenoxy)propyl]-3-methoxypropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorophenoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced amine derivatives with hydrogenated functional groups.
Substitution: Substituted products with new functional groups replacing the dichlorophenoxy moiety.
Scientific Research Applications
N-[3-(3,4-dichlorophenoxy)propyl]-3-methoxypropan-1-amine has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(3,4-dichlorophenoxy)propyl]-3-methoxypropan-1-amine involves its interaction with specific molecular targets and pathways. The dichlorophenoxy group is known to interact with cellular receptors, modulating their activity. The methoxypropanamine moiety can influence the compound’s solubility and bioavailability, enhancing its effectiveness. The oxalic acid component may contribute to the compound’s stability and reactivity in biological systems.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(2,4-dichlorophenoxy)propyl]-N-methyl-2-propynylamine hydrochloride
- 3-(3,4-Dichlorophenoxy)benzaldehyde
- 2-(3,4-Dichlorophenoxy)propanoic acid
Uniqueness
N-[3-(3,4-dichlorophenoxy)propyl]-3-methoxypropan-1-amine stands out due to its unique combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of both dichlorophenoxy and methoxypropanamine moieties allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
Properties
IUPAC Name |
N-[3-(3,4-dichlorophenoxy)propyl]-3-methoxypropan-1-amine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19Cl2NO2.C2H2O4/c1-17-8-2-6-16-7-3-9-18-11-4-5-12(14)13(15)10-11;3-1(4)2(5)6/h4-5,10,16H,2-3,6-9H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRBXJFIRNGYEGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNCCCOC1=CC(=C(C=C1)Cl)Cl.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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